molecular formula C16H10BrNO2 B11690398 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 20345-16-8

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B11690398
CAS No.: 20345-16-8
M. Wt: 328.16 g/mol
InChI Key: FKVLAHXEKNXHCF-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is an organic compound with the molecular formula C16H10BrNO2 It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 4-bromobenzaldehyde with 2-phenyl-1,3-oxazol-5-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol or amine derivatives of the original compound.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its oxazole core, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other bromophenyl-containing compounds.

Properties

CAS No.

20345-16-8

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

4-[(4-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10BrNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H

InChI Key

FKVLAHXEKNXHCF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2

Origin of Product

United States

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